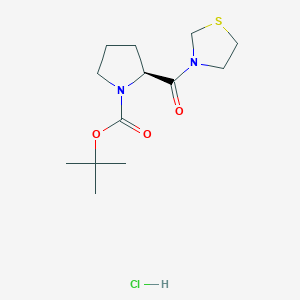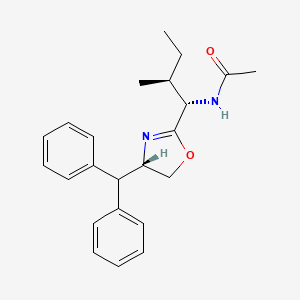
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzhydryl group, a dihydrooxazole ring, and an acetamide moiety, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting with the preparation of the dihydrooxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzhydryl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the acetamide group through an amidation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction parameters and can be optimized for continuous production, reducing the need for batch processing and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzhydryl derivatives, dihydrooxazole-containing molecules, and acetamide-based compounds. Examples include:
- Benzhydryl alcohol
- Dihydrooxazole derivatives
- N-acetyl derivatives
Uniqueness
N-((1S,2S)-1-((S)-4-Benzhydryl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H28N2O2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
N-[(1S,2S)-1-[(4S)-4-benzhydryl-4,5-dihydro-1,3-oxazol-2-yl]-2-methylbutyl]acetamide |
InChI |
InChI=1S/C23H28N2O2/c1-4-16(2)22(24-17(3)26)23-25-20(15-27-23)21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20-22H,4,15H2,1-3H3,(H,24,26)/t16-,20+,22-/m0/s1 |
Clave InChI |
DEMHRMUETOHFQY-AQKFKSFVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C1=N[C@H](CO1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
SMILES canónico |
CCC(C)C(C1=NC(CO1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



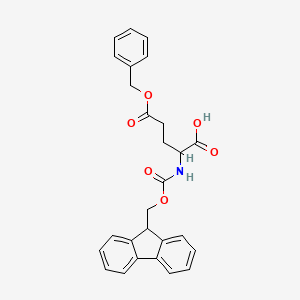
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)

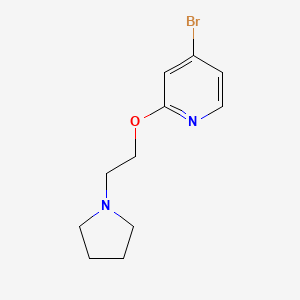


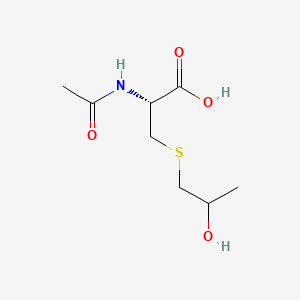

![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
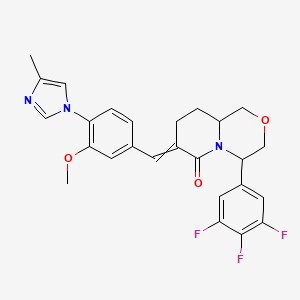
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

